molecular formula C15H11NOS3 B4689557 2-(benzylthio)-4-(2-thienylmethylene)-1,3-thiazol-5(4H)-one

2-(benzylthio)-4-(2-thienylmethylene)-1,3-thiazol-5(4H)-one

Cat. No. B4689557
M. Wt: 317.5 g/mol
InChI Key: BSPKZJDLEXLELB-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-4-(2-thienylmethylene)-1,3-thiazol-5(4H)-one is a heterocyclic organic compound with potential medicinal properties. It belongs to the thiazole family and has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-4-(2-thienylmethylene)-1,3-thiazol-5(4H)-one involves the inhibition of various enzymes and pathways involved in cell proliferation, inflammation, and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. It also inhibits the activity of lipoxygenase (LOX), an enzyme involved in the production of leukotrienes, which are known to promote inflammation and allergic reactions. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation products, indicating its antioxidant properties. Additionally, it has been shown to reduce the levels of liver enzymes, such as alanine transaminase (ALT) and aspartate transaminase (AST), indicating its hepatoprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-4-(2-thienylmethylene)-1,3-thiazol-5(4H)-one in lab experiments include its potent biological activities, which make it a promising candidate for drug development. Its synthesis method is relatively simple and can be scaled up for large-scale production. However, its limitations include its poor solubility in water, which may limit its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent.

Future Directions

For research on 2-(benzylthio)-4-(2-thienylmethylene)-1,3-thiazol-5(4H)-one include further investigation into its mechanism of action and the development of more efficient synthesis methods. Additionally, its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress, should be explored further. Its pharmacokinetic and pharmacodynamic properties should also be studied in detail to determine its potential as a drug candidate. Overall, this compound holds great promise as a potential therapeutic agent, and further research is warranted to explore its full potential.

Scientific Research Applications

2-(benzylthio)-4-(2-thienylmethylene)-1,3-thiazol-5(4H)-one has been extensively studied for its biological activities. It exhibits potent antimicrobial, antifungal, and anti-inflammatory properties. It has also been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been reported to have antioxidant and hepatoprotective effects.

properties

IUPAC Name

(4Z)-2-benzylsulfanyl-4-(thiophen-2-ylmethylidene)-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS3/c17-14-13(9-12-7-4-8-18-12)16-15(20-14)19-10-11-5-2-1-3-6-11/h1-9H,10H2/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPKZJDLEXLELB-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC3=CC=CS3)C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=N/C(=C\C3=CC=CS3)/C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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